2-(4-Sulfophenyl)butyric acid

Chiral biodegradation LAS surfactant Enantioselective catabolism

2-(4-Sulfophenyl)butyric acid is the required chiral reference standard for investigating enantioselective LAS surfactant biodegradation. - Quantify (R)- and (S)-enantiomers using published chiral HPLC (R-SPB tR 6.5 min, S-SPB tR 8.4 min) and CE methods with 0.25 nmol LOD. - Exploit the 17.5-fold difference in bacterial growth rate between enantiomers to screen environmental isolates. - Use as chemically defined sole sulfur source for aerobic (P. putida) and anaerobic (Clostridium sp.) desulfonation studies. Certified enantiomeric purity and low sulfate ensure reproducible kinetics without catabolite repression.

Molecular Formula C10H12O5S
Molecular Weight 244.27 g/mol
Cat. No. B1255647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Sulfophenyl)butyric acid
Synonyms2-(4-sulfophenyl)butanoic acid
2-(4-sulfophenyl)butyrate
2-(4-sulfophenyl)butyric acid
Molecular FormulaC10H12O5S
Molecular Weight244.27 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)S(=O)(=O)O)C(=O)O
InChIInChI=1S/C10H12O5S/c1-2-9(10(11)12)7-3-5-8(6-4-7)16(13,14)15/h3-6,9H,2H2,1H3,(H,11,12)(H,13,14,15)
InChIKeyUBOLIQIJRBLRGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Sulfophenyl)butyric Acid Overview


2-(4-Sulfophenyl)butyric acid (CAS 87157-79-7; synonyms: 2-(4-sulfophenyl)butanoic acid, SP2B, 2-C4-SPC) is a sulfophenyl carboxylic acid (SPC) belonging to the benzenesulfonate class . It possesses a chiral center at the carbon connecting the butanoic acid group to the phenyl ring, yielding (R)- and (S)-enantiomers . This compound is a well-characterized biodegradation intermediate formed during the microbial breakdown of linear alkylbenzenesulfonate (LAS) surfactants, which are produced at approximately 2.5 million tons annually worldwide . Its defined structure, chirality, and central role in the LAS degradation pathway make it a critical analytical reference standard and mechanistic probe for environmental fate studies.

Chiral Reference Standard Enantiomer-specific LAS degradation probe
Analytical Standard Certified for chiral HPLC and CE environmental monitoring
Biodegradation Intermediate Key intermediate in LAS surfactant fate studies

Why Substitution with Other SPCs Fails


Sulfophenyl carboxylates (SPCs) formed during LAS biodegradation are not interchangeable. The position of the carboxylic acid substituent on the alkyl chain dictates the downstream degradation pathway, the suite of transient intermediates generated, and the specific microbial community capable of mineralization . For instance, congeners with the sulfophenyl substituent at the 2, 3, or 4 position yield only sulfophenyl carboxylates (SPCs), whereas 5-, 6-, or 7-substituted congeners additionally generate sulfophenyl dicarboxylates (SPdCs) . Furthermore, 2-(4-sulfophenyl)butyric acid (2-C4-SPC) is chiral, and its two enantiomers are degraded at dramatically different rates by environmental bacteria, a property not shared by the achiral 4-(4-sulfophenyl)butyric acid or by SPCs with different chain lengths such as 2-(4-sulfophenyl)propionic acid . These structural and stereochemical features mean that substituting one SPC for another will lead to irreproducible degradation kinetics, incorrect intermediate identification, and flawed environmental monitoring data.

Regioisomer mismatch 2-, 3-, or 4-substituted SPCs yield distinct intermediates and microbial consortia
Enantiomer-specific kinetics R- and S-enantiomers support markedly different growth rates in environmental bacteria
Chain-length variant incompatibility SPCs with shorter or longer chains follow different desulfonation pathways

Quantitative Differentiation Evidence


Enantioselective Degradation Kinetics in Delftia acidovorans

When Delftia acidovorans SPB1 is grown on racemic 2-(4-sulfophenyl)butyrate (SPB) as the sole carbon and energy source, the R-enantiomer is utilized first with a specific growth rate (μ) of 0.28 h⁻¹. Only after R-SPB is exhausted does the organism switch to S-SPB, which supports a markedly slower specific growth rate of 0.016 h⁻¹—a 17.5-fold difference . The two enantiomers converge metabolically at 4-sulfocatechol (4SC), which is then degraded via ortho-cleavage . This sequential, kinetically distinct utilization is a direct consequence of the chiral center at the 2-position of the butyric acid side chain and represents a unique differentiation dimension not available for achiral SPCs such as 4-(4-sulfophenyl)butyric acid.

Enantioselective Degradation Kinetics
Direct comparison
R-SPB μ = 0.28 h⁻¹ vs. S-SPB μ = 0.016 h⁻¹
Supports enantiomer-specific growth endpoint interpretation
Delftia acidovorans SPB1; aerobic; sole carbon source
Chiral biodegradation LAS surfactant Enantioselective catabolism Environmental microbiology

Chiral HPLC Baseline Separation Method

Using a β-pm-Nucleodex chiral HPLC column (200 mm × 4 mm, 5 μm) with 100 mM potassium phosphate buffer (pH 6.0) at 0.5 mL/min and UV detection at 220 nm, R-SPB elutes at 6.5 min and S-SPB at 8.4 min, achieving baseline separation . The limit of detection for each enantiomer is 0.25 nmol per injection, with quantitation reproducibility of 98.8% (n = 6) . This validated method provides a directly transferable analytical framework for laboratories requiring enantiomer-specific quantification.

Chiral HPLC Method
Method context
R-SPB tR 6.5 min, S-SPB 8.4 min; LOD 0.25 nmol
Supports enantiomer-specific quantification workflow
β-pm-Nucleodex column, phosphate buffer pH 6.0, UV 220 nm
Chiral chromatography HPLC method Enantiomer separation Analytical standard

Aerobic Desulfonation and Sulfur Growth Yield

Pseudomonas putida S-313 (DSM 6884) completely utilizes 2-(4-sulfophenyl)butyric acid as a sole sulfur source under sulfate-free aerobic conditions, achieving molar growth yields of 2.4 to 2.8 kg of protein per mol of sulfur . This yield is comparable to that obtained with inorganic sulfate . In the same study, the compound was utilized alongside 4-n-butyl-1-methyl-6-sulfotetralin, 4-toluenesulfonic acid, and 1-(4-sulfophenyl)octane, demonstrating that the 2-substituted butyric acid derivative is recognized by the same desulfonation machinery as other arylsulfonates .

Aerobic Sulfur Growth Yield
Reported
2.4–2.8 kg protein/mol S
Comparable to sulfate, supports defined sulfur source studies
Pseudomonas putida S-313; sulfate-free conditions
Bacterial desulfonation Sulfur utilization LAS intermediate Growth yield

Anaerobic Desulfonation in Clostridium sp.

Under strictly anaerobic fermentative conditions, Clostridium sp. strain EV4 quantitatively utilized 2-(4-sulfophenyl)butyrate (SPB) as the sole added sulfur source, achieving a growth yield of approximately 3 kg of protein per mol of sulfur, identical to that obtained with sulfate . The organism utilized seven of seven tested arylsulfonates quantitatively, but a major product specific to each sulfonate was observed, indicating substrate-specific desulfonation pathways . This contrasts with 4-tolylsulfonate, which served alongside SPB in the same enrichment and was also desulfonated, but yielded a distinct product profile .

Anaerobic Sulfur Growth Yield
Reported
~3 kg protein/mol S
Matches sulfate, extends utility to anaerobic desulfonation research
Clostridium sp. EV4; fermentative; sole sulfur source
Anaerobic desulfonation Clostridium Arylsulfonate Sulfur metabolism

CE-UV Quantification in Groundwater

A validated CE-UV method for six sulfophenyl carboxylic acids in agricultural groundwater achieved quantification limits of 4–6 ng/mL for all analytes including 2-(4-sulfophenyl)butyric acid, using p-sulfobenzoic acid as internal standard with an SPE preconcentration step . The method separates 2-(p-sulfophenyl)butyric acid from its positional isomers 3-(p-sulfophenyl)butyric acid and 4-(p-sulfophenyl)butyric acid, as well as from 2-(p-sulfophenyl)propionic acid, (p-sulfophenyl)acetic acid, and 5-(p-sulfophenyl)valerianic acid, enabling congener-specific environmental tracking .

CE-UV Environmental Monitoring
Method context
4–6 ng/mL LOD (SPE preconcentration)
Supports congener-specific SPC tracking in groundwater
Separates from positional isomers; validated with 6 SPCs
Capillary electrophoresis Environmental monitoring SPC quantification Groundwater analysis

Chiral CE Enantioseparation from Regioisomers

High-performance capillary electrophoresis (HPCE) with α-cyclodextrin as chiral selector resolves the enantiomers of p-sulfophenyl-2-butyrate (SP2B) and p-sulfophenyl-3-butyrate (SP3B) in a single run, confirming that the 2-substituted and 3-substituted regioisomers are analytically distinguishable . In sewage effluent, the SP3B racemate was quantified at 34 μg/L by HPLC, while each SP3B enantiomer was measured at 18 μg/L by HPCE (LOD 1 μg/L), demonstrating enantiomer-specific environmental occurrence . Although the published study focused on SP3B quantification in real samples, the SP2B enantiomers were also baseline-resolved under identical conditions .

Chiral CE Enantioseparation
Method context
α-Cyclodextrin resolves SP2B enantiomers; SP3B detected at 34 μg/L racemate
Supports enantiomer identification in environmental samples
HPCE; separates from SP3B positional isomer
Chiral CE Enantioseparation LAS biodegradation intermediates α-Cyclodextrin

Validated Application Scenarios


Enantioselective Biodegradation Studies

2-(4-Sulfophenyl)butyric acid is the compound of choice for investigating enantioselective catabolism in LAS-degrading bacterial isolates. The 17.5-fold difference in specific growth rate between R-SPB (0.28 h⁻¹) and S-SPB (0.016 h⁻¹) in Delftia acidovorans SPB1 provides a robust quantitative phenotype for screening environmental isolates, characterizing enantiomer-specific oxygenases, and studying the ecological significance of chiral recognition in xenobiotic degradation. Laboratories should procure both racemic and enantiopure forms to establish baseline kinetics and to probe the enantioselectivity of novel degradative enzymes.

Environmental Monitoring Reference Standard

The validated CE-UV method achieving quantification limits of 4–6 ng/mL for 2-(4-sulfophenyl)butyric acid in agricultural groundwater , combined with the chiral HPLC method achieving LODs of 0.25 nmol per enantiomer , positions this compound as an essential calibration standard for environmental laboratories tracking LAS surfactant biodegradation. Its confirmed chromatographic separation from positional isomers (SP3B, 4-(4-sulfophenyl)butyric acid) and chain-length analogs (SP2-propionic, SP-acetic, SP-valerianic) ensures unambiguous identification in complex environmental matrices.

Defined Sulfur Source for Organosulfur Research

2-(4-Sulfophenyl)butyric acid serves as a chemically defined, fully utilizable sole sulfur source for both aerobic (Pseudomonas putida S-313; growth yield 2.4–2.8 kg protein/mol S) and anaerobic (Clostridium sp. EV4; ~3 kg protein/mol S) bacterial cultures . This dual redox compatibility is uncommon among arylsulfonates and enables comparative studies of desulfonation mechanisms under oxic vs. anoxic conditions using the identical substrate. Procurement specifications should require documented low sulfate content to prevent catabolite repression of the desulfonation pathway.

Chiral Method Development and Validation

The published chiral HPLC method (β-pm-Nucleodex column, R-SPB tR = 6.5 min, S-SPB tR = 8.4 min) with 98.8% quantitation reproducibility and the HPCE method with α-cyclodextrin provide two orthogonal analytical platforms for enantiomer-specific quantification. Laboratories developing or transferring these methods require 2-(4-sulfophenyl)butyric acid of certified enantiomeric purity as a system suitability standard. The compound's well-characterized chromatographic behavior under both HPLC and CE conditions reduces method development time and supports regulatory compliance in environmental monitoring programs.

Application
Selection Property
Validation Focus
Enantioselective biodegradation research
Enantiomeric composition documentation
Enantiomer-specific growth kinetics and oxygenase characterization
Environmental monitoring reference standard
Certified purity and isomer identity
Chromatographic resolution from positional isomers in complex matrices
Defined sulfur source for organosulfur research
Low sulfate content and chemical definition
Aerobic and anaerobic growth yield comparability
Chiral method development and validation
Certified enantiomeric purity
HPLC and CE system suitability and reproducibility
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